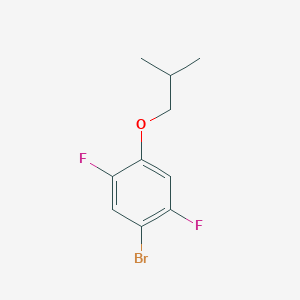
2-(3-(3-Bromo-5-fluorophenoxy)propyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3-Bromo-5-fluorophenoxy)propyl)isoindoline-1,3-dione is a synthetic organic compound characterized by the presence of an isoindoline-1,3-dione core structure substituted with a 3-(3-bromo-5-fluorophenoxy)propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-Bromo-5-fluorophenoxy)propyl)isoindoline-1,3-dione typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluorophenol and isoindoline-1,3-dione.
Formation of Intermediate: The first step involves the reaction of 3-bromo-5-fluorophenol with 1,3-dibromopropane under basic conditions to form 3-(3-bromo-5-fluorophenoxy)propane.
Cyclization: The intermediate is then subjected to cyclization with isoindoline-1,3-dione in the presence of a suitable base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3-(3-Bromo-5-fluorophenoxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-(3-bromo-5-fluorophenoxy)propyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the isoindoline-1,3-dione core or the substituent groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of hydroxylated or deoxygenated products, respectively.
科学的研究の応用
2-(3-(3-Bromo-5-fluorophenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is used in the synthesis of advanced materials, including polymers and photochromic materials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
作用機序
The mechanism of action of 2-(3-(3-Bromo-5-fluorophenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
類似化合物との比較
Similar Compounds
- 2-(3-Bromopropyl)isoindoline-1,3-dione
- 2-(3-Fluoropropyl)isoindoline-1,3-dione
- 2-(3-Chloropropyl)isoindoline-1,3-dione
Uniqueness
2-(3-(3-Bromo-5-fluorophenoxy)propyl)isoindoline-1,3-dione is unique due to the presence of both bromine and fluorine atoms in its structure, which can significantly influence its reactivity and biological activity. The combination of these halogens with the isoindoline-1,3-dione core provides a distinct set of chemical and physical properties that can be exploited in various applications.
特性
IUPAC Name |
2-[3-(3-bromo-5-fluorophenoxy)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO3/c18-11-8-12(19)10-13(9-11)23-7-3-6-20-16(21)14-4-1-2-5-15(14)17(20)22/h1-2,4-5,8-10H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLHRXPUJJTHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC(=CC(=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-N-isobutylbicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B8174253.png)
![4-Amino-N-(2,2-difluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B8174260.png)
![4-Amino-N-(2,2,2-trifluoroethyl)bicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B8174261.png)








